molecular formula C19H14N2O2S B3001017 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034491-54-6

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B3001017
CAS No.: 2034491-54-6
M. Wt: 334.39
InChI Key: XLGNJXFIOKEPJW-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. It features a benzofuran-2-carboxamide scaffold linked to a (5-(thiophen-2-yl)pyridin-3-yl)methyl group. Both benzofuran and pyridine moieties are privileged structures in pharmacology, known to contribute to bioactivity and molecular recognition . Benzofuran derivatives are extensively investigated for their potential therapeutic properties, with numerous studies highlighting their promising anti-cancer activities against various cell lines . Similarly, the pyridine ring is a common pharmacophore in many approved anticancer drugs, often acting on critical targets such as kinases, androgen receptors, and topoisomerase enzymes . The specific combination of benzofuran, pyridine, and thiophene rings in this single molecule creates a complex structure suitable for exploring novel structure-activity relationships. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for screening against a broad range of biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-19(17-9-14-4-1-2-5-16(14)23-17)21-11-13-8-15(12-20-10-13)18-6-3-7-24-18/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNJXFIOKEPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a thiophene moiety and a pyridine group, which contributes to its unique pharmacological properties. The molecular formula is C18H16N2O2SC_{18}H_{16}N_2O_2S, and it has a molecular weight of approximately 336.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication. In studies, it demonstrated significant inhibitory effects comparable to established antibiotics like ciprofloxacin .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Activity : Research indicates broad-spectrum antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
  • Anti-inflammatory Effects : The compound exhibits substantial anti-inflammatory activity, stabilizing human red blood cell membranes and reducing hemolysis .

Antimicrobial and Anticancer Studies

Recent studies have highlighted the effectiveness of this compound against various microbial strains and cancer cell lines:

Study Pathogen/Cancer Cell Line Activity IC50/MIC (µg/mL)
E. coliDNA gyrase B inhibition9.80
S. aureusAntimicrobial activity5.00
A549 (lung cancer)Cytotoxicity<10

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. Results showed significant inhibition of bacterial growth, supporting its potential as a new antimicrobial agent.
  • Neuroprotective Properties : Another study investigated the neuroprotective effects of the compound against amyloid-beta-induced cytotoxicity in neuronal cell lines. The results indicated that the compound could reduce cell death significantly, suggesting its role in neurodegenerative disease prevention .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzofuran Carboxamide Moieties

Compound : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 887709-39-9)

  • Structure : Features a 3-methyl-benzofuran-2-carboxamide linked to a thiadiazole ring.
  • Comparison: The thiadiazole ring replaces the pyridine-thiophene system in the target compound. Thiadiazoles are known for electron-deficient properties, which may alter redox behavior compared to the electron-rich thiophene in the target. The ethyl group on thiadiazole could enhance lipophilicity.

Compound : N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS: 1236269-47-8)

  • Structure : Benzofuran linked to an isoxazole via a methylene group, with a pyrrolidone carboxamide.
  • Comparison: The isoxazole ring introduces additional hydrogen-bonding sites compared to the pyridine-thiophene system.

Thiophene-Pyridine Hybrids

Compounds 31–37 (e.g., (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide)

  • Structure : Thiophen-2-yl linked to phenyl or pyridyl groups via carboxamidomethyl bridges.
  • Comparison : These compounds share the thiophene-carboxamide motif with the target but incorporate azetidine or cyclopropane substituents. The azetidine group in compound 31 may improve water solubility, while cyclopropane in compound 32 could enhance steric hindrance. The absence of benzofuran in these analogs highlights the target compound’s unique π-system conjugation.

Thiazole-Containing Amides

Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

  • Structure: Thiazole cores substituted with pyridin-3-yl and morpholinomethyl groups.
  • Comparison: The thiazole ring in these analogs is more electron-deficient than the pyridine-thiophene system in the target compound. The morpholinomethyl group (e.g., 4d) introduces a polar, water-soluble substituent, which contrasts with the lipophilic thiophene in the target. Melting points for these analogs range from 148–220°C, suggesting high crystallinity .

Furo[2,3-b]pyridine Derivatives

Compound : 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

  • Structure : Furopyridine core with fluorophenyl and pyrimidinyl substituents.
  • Comparison: The fused furopyridine system increases planarity compared to the non-fused pyridine-thiophene in the target. The 4-fluorophenyl group may enhance membrane permeability via halogen bonding.

Furan-Carboxamide Pyridines

Compound 19a: N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide

  • Structure: Furan-2-carboxamide attached to a cyano-substituted pyridine.
  • Comparison : The N-methyl group on the carboxamide may reduce hydrogen-bonding capacity compared to the target’s unsubstituted amide. The pyrrolidinyl substituent could improve solubility but introduce metabolic liabilities.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Class Key Features Substituent Effects Reference
Benzofuran Carboxamides Thiadiazole/isoxazole linkage Enhanced lipophilicity (thiadiazole)
Thiophene-Pyridine Hybrids Azetidine/cyclopropane substituents Improved solubility (azetidine)
Thiazole Amides Morpholinomethyl/piperazinyl groups High crystallinity (mp 148–220°C)
Furopyridine Derivatives Fused ring system with fluorophenyl Increased planarity
Furan-Carboxamide Pyridines N-methylation on carboxamide Reduced hydrogen bonding

Table 2: Potential Pharmacokinetic Implications

Feature in Target Compound Advantage Over Analogs Limitation vs. Analogs
Thiophene-Pyridine Linkage Balanced electronic properties Potential metabolic oxidation (thiophene)
Benzofuran Core Rigidity for target binding Possible CYP450 inhibition
Unsubstituted Carboxamide Strong hydrogen-bonding capacity Lower solubility

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